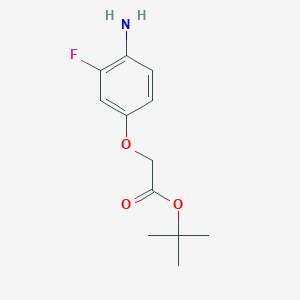

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl 2-(4-amino-3-fluorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-10(14)9(13)6-8/h4-6H,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHZTUYFOCFAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 4-amino-3-fluorophenol , which is commercially available or can be synthesized by selective fluorination and amination of phenol derivatives.

Formation of Phenoxyacetic Acid Tert-Butyl Ester

The core step involves the reaction of 4-amino-3-fluorophenol with a suitable acetic acid tert-butyl ester derivative or its equivalent to form the ether linkage.

- Base Activation: Potassium tert-butoxide is commonly used to deprotonate the phenol group, generating the phenolate ion, which is more nucleophilic and reactive toward alkylation.

- Alkylation: The phenolate ion then reacts with tert-butyl bromoacetate or a similar alkylating agent to form the tert-butyl ester of phenoxyacetic acid.

This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran or dimethylformamide, under inert atmosphere to prevent side reactions.

Protection and Purification

- The tert-butyl ester serves as a protecting group for the carboxylic acid functionality during subsequent synthetic steps.

- After the reaction, the product is purified by standard techniques such as extraction, crystallization, or chromatography.

Representative Synthetic Procedure (Based on Patent WO2011128261A1)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Deprotonation | 4-amino-3-fluorophenol + potassium tert-butoxide in tetrahydrofuran | Formation of phenolate ion |

| 2. Alkylation | Addition of tert-butyl bromoacetate or equivalent alkylating agent | Nucleophilic substitution to form tert-butyl ester |

| 3. Work-up | Quenching with water, extraction with organic solvents | Isolation of crude product |

| 4. Purification | Crystallization or column chromatography | Obtaining pure (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester |

This process ensures a high yield and purity of the target compound with minimal side products.

Analytical and Research Findings

- Yield: The reaction typically achieves yields in the range of 70-85% depending on conditions and scale.

- Purity: High purity (>98%) is achievable with appropriate purification steps.

- Characterization: The product is characterized by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm structure and purity.

- Reaction Optimization: Parameters such as temperature, solvent choice, and reaction time are critical for maximizing yield and minimizing by-products.

Comparative Table of Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium tert-butoxide | Strong base for phenol deprotonation |

| Solvent | Tetrahydrofuran (THF), DMF | Aprotic solvents preferred |

| Alkylating Agent | tert-butyl bromoacetate or similar | Provides tert-butyl ester group |

| Temperature | Room temperature to 60°C | Higher temps may increase rate but risk side reactions |

| Reaction Time | 2 to 6 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, organic extraction | Removes inorganic salts and impurities |

| Purification Method | Crystallization or chromatography | Ensures high purity |

Additional Notes on Process Development

- The use of potassium tert-butoxide is crucial for effective deprotonation and nucleophilic activation.

- The choice of alkylating agent impacts the efficiency; tert-butyl bromoacetate is favored for its reactivity and clean reaction profile.

- Moisture exclusion is important to prevent hydrolysis of the tert-butyl ester.

- Scaling up requires careful control of exothermicity and stirring to maintain reaction homogeneity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester exhibit antimicrobial properties. For instance, studies have shown that modifications to the phenoxy group can enhance antibacterial efficacy against resistant strains of bacteria .

Anti-inflammatory Agents

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The presence of the amino group is crucial for interacting with biological targets involved in inflammatory pathways .

Agricultural Applications

Herbicides

The compound has been explored as part of herbicidal formulations. Its ability to inhibit specific enzymatic pathways in plants makes it effective against unwanted vegetation. For example, formulations containing this compound have shown improved efficacy when combined with microtubule-inhibiting herbicides .

Pesticide Development

In pesticide research, the compound's structure allows for modifications that enhance its potency against various pests while minimizing environmental impact. Studies indicate that such compounds can be designed to target specific pest species effectively .

Synthesis of Bioactive Molecules

The synthesis of this compound serves as a precursor for more complex bioactive molecules. Its role in the synthesis of unnatural amino acids has been highlighted in several studies, showcasing its versatility as a building block in organic synthesis .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Direct Amination | 4-Fluoro-phenol + tert-butyl ester | 85% |

| Esterification | Acetic acid + amine derivative | 90% |

| Coupling Reaction | Coupling with activated esters | 75% |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their antimicrobial activity against E. coli and Staphylococcus aureus. The results demonstrated that specific modifications significantly enhanced activity, suggesting potential for further development into therapeutic agents .

Case Study 2: Herbicidal Formulations

A patent describes a formulation containing this compound combined with other herbicides. Field trials indicated that this combination resulted in superior weed control compared to conventional herbicides alone, highlighting its potential utility in agricultural settings .

Mechanism of Action

The mechanism of action of (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related tert-butyl esters with variations in substituents, heterocycles, and functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Fluorine vs. Bromine : The 3-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to bromine’s reactivity in .

- Polar Groups : The formyl and hydroxyl groups in increase polarity (logP ~1.5 vs. ~3.0 for the target compound), affecting solubility and membrane permeability.

Metabolic and Toxicological Profiles

- Metabolism: Tert-butyl esters (e.g., finasteride in ) undergo hydroxylation to carboxylic acids. The target compound’s fluorine may slow oxidation compared to methyl/methoxy groups in . N-Oxide reduction methods (TiCl₃, ) could identify amino group metabolites if the target undergoes oxidation.

- Toxicity :

- Iodinated compounds () show higher acute toxicity (skin/respiratory irritation) than fluorinated analogs due to iodine’s larger atomic radius and reactivity.

Biological Activity

(4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxy group substituted with an amino and a fluoro group, which are known to influence its biological activity. The tert-butyl ester enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Research has shown that compounds related to phenoxy acids exhibit significant antitumor properties. For instance, studies have indicated that phenoxy acids can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable case is the compound W1, which demonstrated unique biochemical mechanisms against prostate cancer cells, suggesting that similar derivatives may possess comparable activities .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : Like other phenoxy derivatives, it may inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Retinol Binding Protein Modulation : Studies on related compounds indicate that they can modulate retinol binding protein (RBP) interactions, potentially influencing visual cycle dynamics and providing neuroprotective effects in retinal diseases .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound:

- In Vitro Studies : Cell viability assays have shown that the compound exhibits cytotoxic effects on various cancer cell lines at micromolar concentrations.

- In Vivo Studies : Animal models have demonstrated significant tumor reduction upon administration of the compound, correlating with decreased serum levels of RBP4 and other biomarkers associated with tumor growth .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | KB Cells | 10 | Topoisomerase I inhibition |

| Study 2 | Prostate Cancer Cells | 5 | Induction of apoptosis |

| Study 3 | Retinal Cells | 15 | Modulation of RBP4 |

Case Studies

- Case Study on Antitumor Efficacy : A study involving the administration of this compound in mice showed a significant reduction in tumor size within two weeks. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : Research indicated that this compound could protect retinal cells from oxidative stress by modulating retinol levels, thus preventing lipofuscin accumulation in the retina, which is linked to age-related macular degeneration .

Q & A

Basic: What are the recommended synthetic routes for (4-Amino-3-fluoro-phenoxy)-acetic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves multi-step protection/deprotection strategies. A plausible route includes:

Fluorination and Amination: Introduce the 3-fluoro and 4-amino groups on the phenyl ring via electrophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination).

Esterification: Couple the phenoxy moiety with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetic acid tert-butyl ester .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate the product.

Key Validation: Monitor intermediates via TLC and confirm final structure by (e.g., tert-butyl singlet at δ 1.4 ppm) and LC-MS .

Advanced: How can competing reactivity between the amino and ester groups be managed during synthesis?

Methodological Answer:

The primary amine (4-amino) is highly nucleophilic and may interfere with esterification. Mitigation strategies include:

Temporary Protection: Use a Boc (tert-butoxycarbonyl) group to protect the amine during ester coupling. Deprotect later with TFA in dichloromethane (DCM) .

Selective Reaction Conditions: Employ mild bases (e.g., DMAP) and low temperatures (0–5°C) to minimize side reactions.

Kinetic Studies: Optimize reaction time and stoichiometry via in-situ FTIR or HPLC to track consumption of starting materials .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- : Confirm regiochemistry (e.g., fluorine’s deshielding effect at ~-110 ppm in ) and ester integrity.

- LC-MS/HPLC: Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 268.3 for C₁₂H₁₇FNO₃) .

- Elemental Analysis: Verify C, H, N, and F content (±0.4% theoretical).

Advanced: How does the tert-butyl ester influence the compound’s stability under varying pH conditions?

Methodological Answer:

The tert-butyl ester is stable in neutral/basic conditions but hydrolyzes under acidic or enzymatic conditions:

Acidic Hydrolysis: Use TFA/DCM (1:4 v/v) for 5 h at RT to cleave the ester, yielding the free carboxylic acid .

pH-Dependent Stability Studies: Monitor degradation via HPLC at pH 1–14 (e.g., rapid hydrolysis at pH <3 or >10).

Solid-State Stability: Store at -20°C under argon to prevent moisture-induced decomposition .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

- High Solubility: DMSO, DCM, and THF (>50 mg/mL).

- Low Solubility: Water (<0.1 mg/mL). Adjust with co-solvents (e.g., 10% DMSO in PBS) for biological assays.

- LogP Estimation: Predicted ~2.8 (via computational tools like ACD/Labs), indicating moderate lipophilicity .

Advanced: How can this compound serve as an intermediate in medicinal chemistry?

Methodological Answer:

The tert-butyl ester acts as a carboxylate prodrug. Applications include:

Prodrug Activation: Enzymatic or acidic cleavage in vivo releases the active carboxylic acid.

Conjugation: React the amine with activated carbonyls (e.g., NHS esters) to generate amide-linked bioconjugates.

Case Study: Used in synthesizing kinase inhibitors via Suzuki-Miyaura coupling, as seen in analogous tert-butyl ester intermediates .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use a fume hood for weighing and reactions.

- Spill Management: Absorb with vermiculite and dispose as hazardous waste.

- Toxicity Data: Refer to SDS for analogous compounds (e.g., LD₅₀ >2000 mg/kg in rats) .

Advanced: What mechanistic insights exist for its role in palladium-catalyzed cross-couplings?

Methodological Answer:

The phenoxy group can participate as a directing group in C-H activation:

Substrate for Coupling: React with aryl halides under Pd(OAc)₂/XPhos catalysis to form biaryl ethers.

Kinetic Isotope Effect (KIE) Studies: Use deuterated analogs to probe rate-determining steps.

DFT Calculations: Model transition states to explain regioselectivity (e.g., fluorine’s electron-withdrawing effect) .

Basic: How is the tert-butyl ester removed without damaging the amino group?

Methodological Answer:

- TFA Deprotection: Treat with 20% TFA in DCM for 2–5 h, followed by neutralization (NaHCO₃) and extraction .

- Alternative Methods: HCl/dioxane (4 M, 12 h) for acid-labile substrates.

- Validation: Confirm deprotection via loss of tert-butyl signal and LC-MS shift (Δm/z -100).

Advanced: What strategies optimize its use in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Loading: Couple via Fmoc-chemistry using HBTU/DIPEA activation.

- Orthogonal Protection: Use Alloc for the amine to enable selective deprotection with Pd(0)/PhSiH₃.

- Cleavage Optimization: Test TFA cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5) to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.